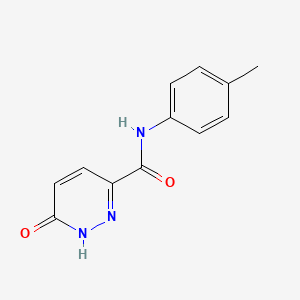

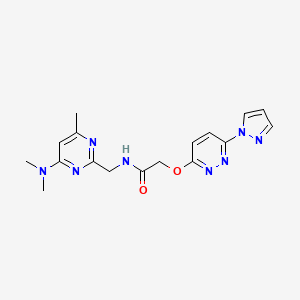

![molecular formula C9H9N3O B2500909 3-Ciclopropil-[1,2,4]triazolo[4,3-a]piridin-6-ol CAS No. 1896717-52-4](/img/structure/B2500909.png)

3-Ciclopropil-[1,2,4]triazolo[4,3-a]piridin-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol is a heterocyclic molecule that is part of a broader class of triazolopyridines. These compounds are of interest due to their potential biological activities and their use as building blocks in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of triazolopyridines can be achieved through various methods. One efficient approach involves the oxidative cyclization of 2-(2-arylidenehydrazinyl)pyridines using RuCl3/Oxone as a catalyst, which selectively occurs at the pyridine nitrogen . Another method includes the sequential condensation of aryl hydrazines with aldehydes followed by iodine-mediated oxidative cyclization, which is applicable to a wide range of aldehydes . Additionally, cycloaddition reactions have been employed to synthesize 2-aryl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-ones, with the influence of substituents on the pyridine ring affecting the reaction outcome .

Molecular Structure Analysis

The molecular structure of related triazolopyridine derivatives has been studied through crystallography. For instance, the conformational polymorphs of a dipharmacophore compound containing a triazolopyridine moiety have been analyzed, revealing two polymorphic forms with different molecular and crystal structures, as well as interactions and stacking patterns . Similarly, the crystal structure of 3-benzyl-5-cyclohexylamino-6-phenyl-3,6-dihydro-1,2,3-triazolo[4,5-d]pyrimidin-7-one has been determined, showing that the triazolopyrimidinone moiety is almost coplanar .

Chemical Reactions Analysis

Triazolopyridines can undergo various chemical transformations. For example, 3-diazopyrazolo[3,4-b]pyridine, a related compound, can react with methylene compounds to form hydrazones and subsequently cyclize into condensed 1,2,4-triazine derivatives. It can also form triazenes or diazosulfides with amines or thiols, respectively, and undergo cycloaddition reactions . These reactions highlight the versatility of triazolopyridines in synthesizing new heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridines are characterized using various analytical techniques. For instance, a series of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and related compounds were characterized by NMR, IR, UV, MS, and elemental analyses, providing insights into their structural and chemical properties .

Aplicaciones Científicas De Investigación

- Los investigadores han sintetizado nuevos derivados de triazolo[4,3-a]pirazina basados en este andamiaje . Estos compuestos fueron evaluados para la actividad antibacteriana in vitro utilizando el método de dilución en micropocillos.

- Si bien los estudios específicos sobre 3-Ciclopropil-[1,2,4]triazolo[4,3-a]piridin-6-ol son escasos, se han explorado derivados relacionados de triazolo para la actividad antiviral .

Actividad Antibacteriana

Potencial Antiviral

Propiedades Antifúngicas

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Similar compounds inhibit cdk2, thereby disrupting cell cycle progression and inducing apoptosis .

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis .

Result of Action

Similar compounds have shown significant inhibitory activities against various cancer cell lines . They can induce cell cycle arrest and apoptosis .

Propiedades

IUPAC Name |

3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-7-3-4-8-10-11-9(6-1-2-6)12(8)5-7/h3-6,13H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMAEDCDMYLKMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C3N2C=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

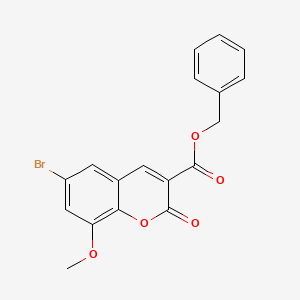

![(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500827.png)

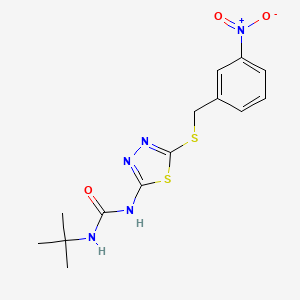

![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2500828.png)

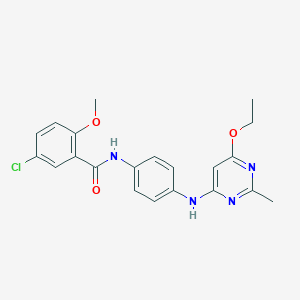

![1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2500830.png)

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2500835.png)

![4-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B2500836.png)

![5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2500840.png)

![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2500841.png)

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2500847.png)